molecular formula C13H13BN4 B14291468 1-Methyl-4,5-diphenyl-4,5-dihydro-1H-tetrazaborole CAS No. 114027-14-4

1-Methyl-4,5-diphenyl-4,5-dihydro-1H-tetrazaborole

Cat. No.: B14291468
CAS No.: 114027-14-4
M. Wt: 236.08 g/mol
InChI Key: WSNWUQGJDDLMOJ-UHFFFAOYSA-N
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Description

1-Methyl-4,5-diphenyl-4,5-dihydro-1H-tetrazaborole is a heterocyclic compound that contains both nitrogen and boron atoms within its structure

Preparation Methods

The synthesis of 1-Methyl-4,5-diphenyl-4,5-dihydro-1H-tetrazaborole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a boron-containing precursor with a nitrogen-containing compound under controlled temperature and pressure conditions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Methyl-4,5-diphenyl-4,5-dihydro-1H-tetrazaborole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-nitrogen-oxygen compounds, while reduction may produce boron-nitrogen-hydrogen compounds.

Scientific Research Applications

1-Methyl-4,5-diphenyl-4,5-dihydro-1H-tetrazaborole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical research.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve boron and nitrogen metabolism.

    Industry: The compound is used in the production of advanced materials, including polymers and catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-Methyl-4,5-diphenyl-4,5-dihydro-1H-tetrazaborole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s boron and nitrogen atoms can form coordinate bonds with these targets, modulating their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

1-Methyl-4,5-diphenyl-4,5-dihydro-1H-tetrazaborole can be compared with other similar compounds, such as:

    1H-Tetrazaborole, 4,5-dihydro-1,4-dimethyl-: This compound has a similar structure but with different substituents, leading to variations in its chemical properties and applications.

    1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole: Another heterocyclic compound with a similar core structure but different functional groups, resulting in distinct reactivity and uses.

    4,4-Dimethyl-5,5-diphenyl-1-[1,1,2-trimethyl-2-]:

The uniqueness of this compound lies in its specific combination of boron and nitrogen atoms, which imparts unique reactivity and stability, making it valuable for various scientific and industrial applications.

Properties

CAS No.

114027-14-4

Molecular Formula

C13H13BN4

Molecular Weight

236.08 g/mol

IUPAC Name

1-methyl-4,5-diphenyltetrazaborole

InChI

InChI=1S/C13H13BN4/c1-17-14(12-8-4-2-5-9-12)18(16-15-17)13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

WSNWUQGJDDLMOJ-UHFFFAOYSA-N

Canonical SMILES

B1(N(N=NN1C2=CC=CC=C2)C)C3=CC=CC=C3

Origin of Product

United States

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